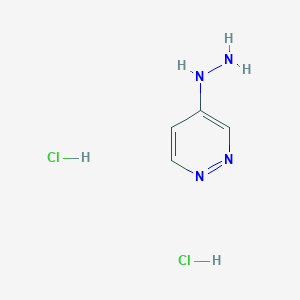![molecular formula C20H22N2O3 B2613864 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole CAS No. 2034241-38-6](/img/structure/B2613864.png)
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyridine ring and an oxane group, making it a subject of interest in various fields of scientific research.
Wirkmechanismus
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole”, it’s difficult to provide a detailed explanation of its interaction with its targets.
Pharmacokinetics
The ADME properties of indole derivatives can also vary widely. Factors such as the compound’s structure and the route of administration can greatly influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of indole derivatives can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include things like pH, temperature, and the presence of other compounds .
Vorbereitungsmethoden
The synthesis of 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole involves multiple steps, typically starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The pyridine and oxane groups are then introduced through subsequent reactions, such as nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the indole or pyridine rings are replaced with other substituents.
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential .
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(22-10-7-16-3-1-2-4-18(16)22)17-5-6-19(21-13-17)25-14-15-8-11-24-12-9-15/h1-6,13,15H,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCMLMDIPIAQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone](/img/structure/B2613782.png)



![(E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613789.png)
![N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide](/img/structure/B2613792.png)

![Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate](/img/structure/B2613796.png)



![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2613800.png)
![methyl 4-(3-chlorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2613801.png)
![N-benzyl-N-ethyl-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613804.png)
